molecular formula C17H12N4OS2 B4956280 (6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4956280
M. Wt: 352.4 g/mol
InChI Key: RFDJSKVDSSTBFK-WVXZETEUSA-N
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Description

(6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts such as Ru/Al2O3 . The optimal conditions for such reactions include a reaction temperature of around 140°C and an oxygen flow rate of 10 ml/min .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor, which allows for better control over reaction parameters and higher yields. The use of response surface methodology (RSM) can optimize the reaction parameters to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, (6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction processes or the disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of a thiadiazolo-pyrimidinone core with imino and thiophenyl groups, which confer specific reactivity and stability, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

(6E)-5-imino-2-(3-methylphenyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c1-10-4-2-5-11(8-10)16-20-21-14(18)13(9-12-6-3-7-23-12)15(22)19-17(21)24-16/h2-9,18H,1H3/b13-9+,18-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDJSKVDSSTBFK-WVXZETEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N)C(=CC4=CC=CS4)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=N)/C(=C\C4=CC=CS4)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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